1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene
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Overview
Description
1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene: is a brominated aromatic compound known for its flame-retardant properties. This compound is part of the polybrominated diphenyl ethers (PBDEs) family, which are widely used in various industrial applications to enhance fire resistance in materials such as plastics, textiles, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene typically involves the bromination of benzene derivatives. The process includes multiple steps of bromination using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions in reactors designed to handle the exothermic nature of the process. The reaction conditions are carefully monitored to ensure the complete bromination of the benzene ring and the phenoxy group. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various brominated phenols and quinones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include brominated phenols, quinones, and less brominated benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene is used as a flame retardant in various materials. Its high bromine content makes it effective in reducing the flammability of polymers and textiles .
Biology and Medicine: Research in biology and medicine has explored the endocrine-disrupting potential of this compound. Studies have shown that it can interfere with hormone signaling pathways, leading to potential health risks .
Industry: In the industrial sector, this compound is used in the manufacturing of flame-retardant plastics, electronics, and textiles. Its ability to enhance fire resistance makes it valuable in applications where safety is a priority .
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene involves its interaction with free radicals during combustion. The bromine atoms in the compound release bromine radicals, which react with the free radicals generated during the combustion process. This reaction helps to terminate the free radical chain reactions, thereby slowing down or preventing the spread of fire .
Comparison with Similar Compounds
Decabromodiphenyl Ether (DBDPE): Another widely used flame retardant with similar brominated structure.
Hexabromocyclododecane (HBCD): A brominated flame retardant used in polystyrene and textiles.
Tetrabromobisphenol A (TBBPA): Commonly used in electronic circuit boards.
Uniqueness: 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene is unique due to its specific bromination pattern, which provides a balance between high flame retardancy and lower environmental persistence compared to some other PBDEs .
Properties
CAS No. |
66165-56-8 |
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Molecular Formula |
C13H4Br8O |
Molecular Weight |
815.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H4Br8O/c14-4-1-6(15)13(7(16)2-4)22-3-5-8(17)10(19)12(21)11(20)9(5)18/h1-2H,3H2 |
InChI Key |
PMRHEZFNKWOYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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